1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)-
Overview
Description
1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,4-benzenediamine.
Alkylation: The 1,4-benzenediamine is alkylated with a methyl group and a pyridinylmethyl group to form the final product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals, antioxidants, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- can be compared with other similar compounds, such as:
1,4-Benzenediamine: A simpler compound without the methyl and pyridinylmethyl groups.
1,4-Benzenediamine, N,N-diethyl-: Contains diethyl groups instead of methyl and pyridinylmethyl groups.
N-Methylbenzene-1,4-diamine: Contains only a methyl group without the pyridinylmethyl group.
The uniqueness of 1,4-Benzenediamine,N1-methyl-N1-(4-pyridinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-N-methyl-4-N-(pyridin-4-ylmethyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16(10-11-6-8-15-9-7-11)13-4-2-12(14)3-5-13/h2-9H,10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCMNLDRDOBSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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